2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-2-4-10-9(12(15)16)7-13-11(14-10)8-5-3-6-8/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
IHQOKFCXJCKEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclobutyl Group Introduction via C–H Functionalization
Recent advances in transannular C–H functionalization provide an alternative approach to install cyclobutyl groups on pyrimidine rings or related heterocycles.
- Transannular γ-methylene C–H arylation of cyclobutane carboxylic acids enables selective functionalization at the γ-position relative to the carboxyl group.
- This method achieves excellent regioselectivity even in the presence of multiple β-C–H bonds.
- The approach simplifies the synthesis of γ-arylated cycloalkane acids, which can serve as intermediates for further pyrimidine ring construction or modification.
This methodology could be employed to prepare cyclobutyl-substituted intermediates that are subsequently transformed into the target pyrimidine carboxylic acid derivative.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Patent US3523119A Route | Malonic acid dinitrile, dimethylformamide chloride, ammonia, aqueous acid/base | 10–110 °C, inert solvent, aqueous heating | High (generally >70%) | Simple steps, readily available reagents, high purity | Requires multi-step synthesis, control of substitution |
| Transannular C–H Arylation | Cyclobutane carboxylic acids, Pd catalyst, ligands | Mild heating, selective C–H activation | Moderate to high | Excellent regioselectivity, fewer steps | Requires specialized catalysts, ligand optimization |
| Amide Coupling (General) | Carboxylic acid, TBTU, base, amine | Room temperature, polar aprotic solvent | High (up to 80%) | Mild conditions, versatile | Not direct synthesis of target acid, intermediate step |
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic Acid (CAS 127958-08-1)
- Substituents : Methyl (position 2), isopropyl (position 4).
- Comparison : The branched isopropyl group at position 4 contrasts with the linear propyl group in the target compound. Branched chains typically reduce steric accessibility and increase hydrophobicity compared to linear analogs. This may lower solubility in polar solvents but improve membrane permeability in biological systems .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Substituents : Chloro (position 2), methyl (position 6).
- This could enhance reactivity in nucleophilic reactions .
Cyclic Substituents and Steric Effects
2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic Acid (CAS 1870511-11-7)
- Substituents : Cyclobutylmethyl (position 2), methyl (position 5).
- Comparison : The cyclobutylmethyl group introduces greater steric bulk than the target compound’s cyclobutyl substituent. This may hinder interactions with enzyme active sites or reduce crystallinity in solid-state applications. The methyl group at position 5 (vs. carboxylic acid at position 5 in the target) eliminates hydrogen-bonding capability, significantly altering solubility and biological activity .
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid (CAS 304902-95-2)
- Substituents : Cyclopropyl (position 2), bromo (position 5).
- Comparison: The smaller cyclopropyl ring (vs. cyclobutyl) reduces steric strain but may decrease lipophilicity. The carboxylic acid at position 4 (vs. position 5 in the target) shifts electronic density, affecting acidity and intermolecular interactions .
Functional Group Diversity and Reactivity
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic Acid (CAS 1250501-10-0)
- Substituents : Cyclopropyl (position 4), methylthio-methyl (position 2).
- The cyclopropyl group at position 4 (vs.
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
- Substituents: Sulfanyl-chlorobenzyl (position 2), isobutyl (position 4), trifluoromethyl-anilino (position 6).
- Comparison: The trifluoromethyl and anilino groups enhance π-π stacking and electron-deficient character, which are absent in the target compound. The sulfanyl group enables disulfide bond formation or metal coordination, offering unique reactivity compared to the target’s cyclobutyl group .
Implications for Research and Development
- Synthetic Challenges : The cyclobutyl group in the target compound may pose synthesis challenges due to ring strain, whereas cyclopropyl analogs (e.g., CAS 304902-95-2) are more straightforward to prepare .
- Biological Activity : Linear alkyl chains (e.g., propyl) may improve bioavailability compared to branched (isopropyl) or cyclic (cyclopropyl) groups, as seen in drug design .
- Material Science : Sulfur-containing analogs (e.g., CAS 1250501-10-0) offer unique reactivity for functionalized materials, while halogenated derivatives (e.g., CAS 89581-58-8) are valuable in cross-coupling reactions .
Biological Activity
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring that features a cyclobutyl and propyl substitution along with a carboxylic acid functional group. Its molecular formula is C_{12}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 194.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound's structure allows it to participate in various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions due to the presence of the carboxylic acid and the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
Anti-inflammatory Properties
Research indicates that compounds similar to 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid exhibit significant anti-inflammatory properties. These compounds can inhibit various pro-inflammatory cytokines, making them potential candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases.
Mechanism of Action:
The biological activity is largely attributed to the compound's ability to inhibit kinases or transcription factors associated with inflammatory pathways. This inhibition leads to decreased production of pro-inflammatory proteins such as IL-1, IL-2, IL-8, and TNFα, which are crucial in mediating inflammatory responses .
Interaction with Biological Targets
Studies suggest that 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid may interact with various biological receptors and enzymes involved in inflammatory pathways. The unique structure of this compound allows it to engage specifically with these targets, potentially leading to therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activities based on side chain substitutions:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid | Isopropyl substitution instead of propyl | Potentially different pharmacokinetics |
| 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid | Methyl groups on the pyrimidine | May exhibit different biological activities |
| 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid | Cyclopropyl substitution | Different steric effects influencing activity |
This table highlights how structural variations can significantly impact the pharmacological profiles of these compounds.
Case Studies
-
Anti-inflammatory Efficacy:
In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit up to 90% inhibition against inflammatory markers in cell assays. For instance, compounds that inhibit NF-kB and AP-1 transcription factors have shown promise in reducing inflammation associated with autoimmune diseases . -
Antimicrobial Activity:
Some related pyrimidine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various pathogens. For example, certain substituted pyrimidines have been reported to inhibit Mycobacterium tuberculosis and other fungal strains at low concentrations .
Q & A
Q. What are the common synthetic routes for 2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. Key steps include:
Cyclobutyl Introduction : Cyclobutylation via Suzuki-Miyaura coupling using cyclobutylboronic acid derivatives under palladium catalysis .
Propyl Substitution : Alkylation at the 4-position using propyl halides or Grignard reagents in anhydrous conditions .
Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH/HCl under reflux .
Optimization focuses on controlling regioselectivity (e.g., avoiding N-alkylation) via temperature modulation (0–5°C) and catalyst selection (e.g., Pd(PPh₃)₄) .
Q. Which analytical techniques are critical for characterizing 2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutyl CH₂ at δ 2.5–3.0 ppm) and carboxylic acid proton (δ 10–12 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular ion validation (expected m/z: ~263.3) .
- X-ray Crystallography : Resolve stereochemical ambiguities in cyclobutyl orientation .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer : Initial screening involves:
- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
- Antiviral Activity : RNA virus replication inhibition (e.g., influenza A) in Vero cell lines .
- Cytotoxicity Profiling : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Storage : –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
- Solubility : Use DMSO for stock solutions (10 mM), with immediate aliquoting to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclobutyl and propyl substitutions be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the pyrimidine N1 position during propyl substitution .
- Directed Metalation : Employ lithium diisopropylamide (LDA) to direct alkylation to the 4-position .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states .
Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?
- Methodological Answer :
- Structural Analog Comparison : Cross-test analogs (e.g., 4-phenyl vs. 4-propyl derivatives) to isolate substituent effects .
- Metabolite Profiling : LC-MS/MS to identify degradation products that may skew activity results .
- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., viral polymerases) to confirm mechanism .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Methodological Answer :
- Substituent Modifications :
| Position | Modification | Observed Effect |
|---|---|---|
| 2 | Cyclobutyl → Cyclopentyl | Reduced steric hindrance, improved kinase binding |
| 4 | Propyl → Trifluoromethyl | Enhanced antiviral activity (log IC₅₀: –2.3 → –3.1) |
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Oral bioavailability and clearance studies in Sprague-Dawley rats (dose: 10 mg/kg) .
- Metabolite Identification : Microsomal stability assays (human/rat liver microsomes) to predict CYP450 interactions .
- Toxicity Profiling : Zebrafish embryo assays for rapid hepatotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
